molecular formula C19H26O2 B083398 Citronellyl cinnamate CAS No. 10482-79-8

Citronellyl cinnamate

Cat. No.: B083398
CAS No.: 10482-79-8
M. Wt: 286.4 g/mol
InChI Key: KMXKQELDKDGFRN-UHFFFAOYSA-N
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Description

Citronellyl cinnamate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of citronellol and cinnamic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl cinnamate can be synthesized through the esterification of citronellol with cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Citronellyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Citronellyl cinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of citronellyl cinnamate involves its interaction with cellular membranes and enzymes. It is believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Citronellyl cinnamate is unique due to its specific combination of citronellol and cinnamic acid, which imparts a distinct aroma profile. Its antimicrobial properties and potential therapeutic applications further distinguish it from other similar compounds .

Biological Activity

Citronellyl cinnamate is an ester derived from citronellol and cinnamic acid, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals, cosmetics, and agriculture due to its antimicrobial, antioxidant, and insecticidal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its pleasant aroma and is often used as a flavoring agent and fragrance in consumer products. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₄O₂
  • Molecular Weight : 278.47 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Zanetti et al. (2021) evaluated the antimicrobial effects of various cinnamic acid esters, including this compound. The results demonstrated that these compounds were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
This compound15
Geranyl Cinnamate18
Benzyl Cinnamate20

The above table summarizes the antimicrobial efficacy of this compound compared to related compounds.

2. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

  • IC₅₀ Value : The IC₅₀ value for this compound was found to be 149.8 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC₅₀ = 0.002 mg/mL) .

3. Insecticidal Activity

The insecticidal properties of this compound have been investigated with promising results. A study focused on its larvicidal effects against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue fever.

  • Larvicidal Efficacy : this compound showed a significant reduction in larval survival rates at concentrations above 100 mg/L, making it a potential candidate for natural insecticides .

Case Study 1: Synthesis and Evaluation of this compound

In a study conducted by Zanetti et al., this compound was synthesized via enzymatic esterification using lipase as a catalyst. The conversion rates achieved were notable:

  • Conversion Rates :
    • Citronellol to this compound: 58.7%
    • Geraniol to Geranyl Cinnamate: 69%

The study highlighted the efficiency of using biocatalysts for producing esters with desirable biological activities .

Case Study 2: Toxicity Assessment

The toxicity of this compound was assessed using Artemia salina as a model organism. The lethal dose (LD₅₀) was determined to evaluate its safety profile:

  • LD₅₀ :
    • This compound: 436.7 μg/mL
    • Comparison with Benzyl Cinnamate: 0.07 μg/mL

This indicates that while this compound has some toxicity, it is significantly lower than other compounds like benzyl cinnamate, suggesting potential for safe applications .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXKQELDKDGFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884476
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10482-79-8
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10482-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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